

Spectroscopic Profile of Triflusulfuron-methyl: A Technical Guide

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Compound of Interest

Compound Name: *Triflusulfuron*

Cat. No.: *B165941*

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This technical guide provides a comprehensive overview of the spectroscopic data and analysis of **Triflusulfuron**-methyl, a sulfonylurea herbicide. The information is intended to support research, development, and quality control activities related to this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **Triflusulfuron**-methyl.

Table 1: Mass Spectrometry (MS/MS) Data

Mass spectrometry data is critical for the confirmation of the molecular weight and fragmentation pattern of **Triflusulfuron**-methyl.

Parameter	Value	Source
Molecular Formula	C ₁₇ H ₁₉ F ₃ N ₆ O ₆ S	--INVALID-LINK--
Molecular Weight	492.43 g/mol	--INVALID-LINK--
Ionization Mode	Electrospray Ionization (ESI), Positive	--INVALID-LINK--
Precursor m/z	493.1112 [M+H] ⁺	--INVALID-LINK--
Top 5 Fragment Peaks (m/z)	264.07, 461.0847, 238.0908, 213.0213, 96.0554	--INVALID-LINK--

Table 2: Infrared (IR) and Raman Spectroscopy Data

Vibrational spectroscopy provides insights into the functional groups present in the **Triflusulfuron**-methyl molecule. The following data is based on a combination of experimental and theoretical (DFT) studies.

Wavenumber (cm ⁻¹)	Assignment	Technique
3120-3000	C-H stretching (aromatic)	IR and Raman
3082, 3063, 3017	C-H stretching (vicinal trisubstituted benzene)	Raman
3073, 3031	C-H stretching (vicinal trisubstituted benzene)	IR

Note: A detailed table of all observed IR and Raman bands was not available in the searched literature. The provided data highlights the key stretching vibrations.

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy is used to analyze the electronic transitions within the molecule.

Parameter	Value	Solvent
λ _{max}	260 nm	Not Specified

This absorption corresponds to a HOMO → LUMO+1 transition.

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed experimental ^1H and ^{13}C NMR data, including chemical shifts (δ) and coupling constants (J), for **Triflusulfuron**-methyl were not explicitly available in the public domain literature reviewed. For the analysis of related compounds, deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6) are common solvents, with tetramethylsilane (TMS) used as an internal standard[1].

Experimental Protocols

Detailed, step-by-step experimental protocols for the spectroscopic analysis of **Triflusulfuron**-methyl are not readily available. However, based on general laboratory practices for the analysis of pesticides and herbicides, the following outlines can be inferred.

Sample Preparation for Mass Spectrometry (LC-MS/MS)

- Extraction: The sample matrix (e.g., soil, water, plant material) is extracted with a suitable organic solvent, such as acetonitrile or methanol.
- Clean-up: The extract is purified to remove interfering substances. This may involve liquid-liquid partitioning or solid-phase extraction (SPE).
- Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.
- Analysis: The prepared sample is injected into an HPLC system coupled to a tandem mass spectrometer (MS/MS) for separation and detection.

Sample Preparation for IR and Raman Spectroscopy

- Sample Form: For solid-state analysis, **Triflusulfuron**-methyl is typically prepared as a KBr (potassium bromide) disc for IR spectroscopy or analyzed directly as a powder for FT-Raman spectroscopy.

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer and a Fourier Transform Raman (FT-Raman) spectrometer are used to acquire the spectra.

Sample Preparation for UV-Vis Spectroscopy

- Solvent Selection: A suitable solvent that does not absorb in the region of interest is chosen.
- Solution Preparation: A dilute solution of **Triflusulfuron**-methyl of known concentration is prepared.
- Analysis: The absorbance spectrum is recorded using a double-beam UV-Vis spectrophotometer.

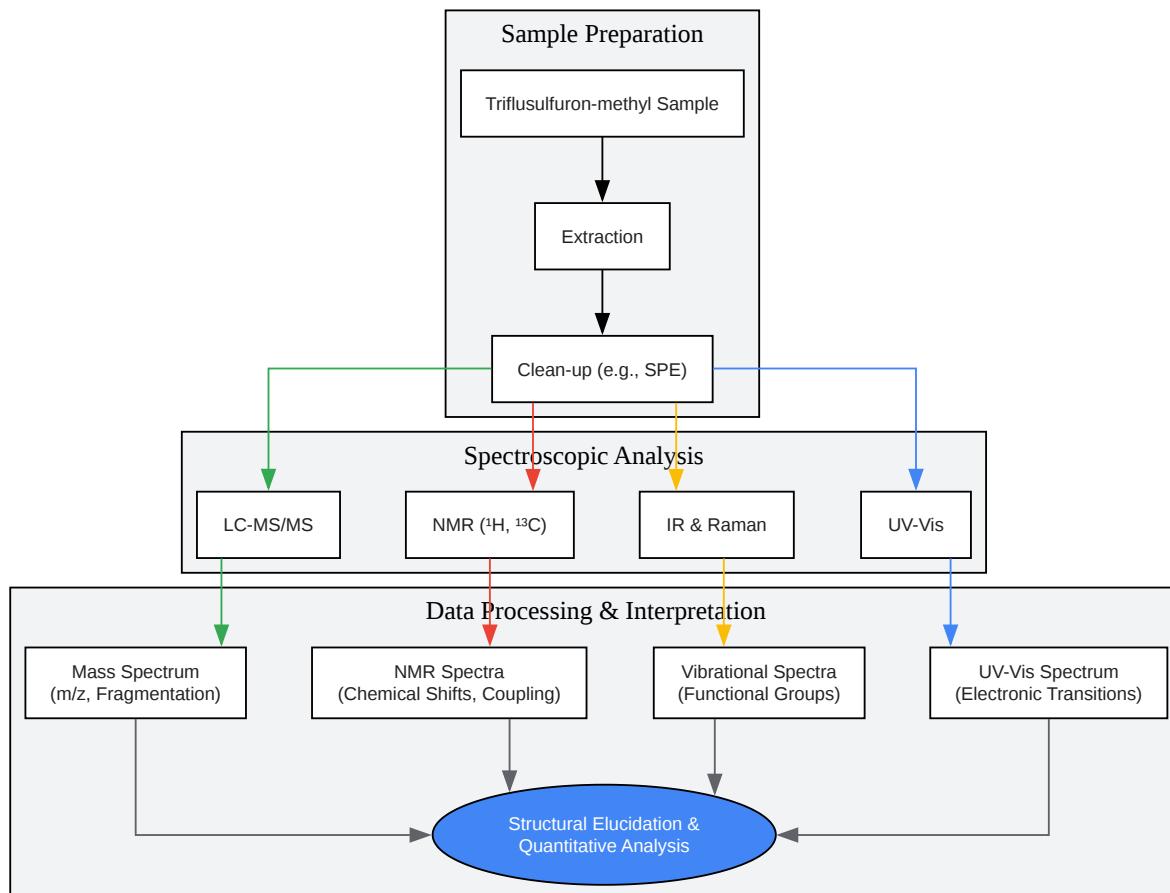
Sample Preparation for NMR Spectroscopy

- Solvent: A suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) is used to dissolve the sample.
- Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added for chemical shift calibration.
- Analysis: The ^1H and ^{13}C NMR spectra are acquired on a high-resolution NMR spectrometer.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like **Triflusulfuron**-methyl.



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Caption: Workflow for the spectroscopic analysis of **Triflusulfuron-methyl**.

This diagram outlines the logical progression from sample preparation through various spectroscopic analyses to data interpretation for the structural elucidation and quantification of **Triflusulfuron-methyl**. Each spectroscopic technique provides complementary information, leading to a comprehensive characterization of the molecule.

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References

- 1. [scs.illinois.edu](https://www.scs.illinois.edu) [scs.illinois.edu]
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